Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
Overview
Description
Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate is an organoiodine compound that has been studied for its use in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 478.4 g/mol and a melting point of 122-124°C. It is a highly reactive compound, and is soluble in polar solvents such as methanol, ethanol and acetonitrile.
Scientific Research Applications
Enantioselective Synthesis in Medicinal Chemistry
Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate and its derivatives have been utilized in the enantioselective synthesis of various compounds. For example, the optical isomers of certain metabolites, such as OPC-31260, a vasopressin V2 receptor antagonist, were synthesized using techniques involving lipase-catalyzed transesterification (Matsubara et al., 2000). This demonstrates the compound's importance in the synthesis of medically significant molecules.
Cytotoxic Activity in Cancer Research
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines involved the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines, leading to potent cytotoxins. These compounds showed significant inhibitory properties against various cancer cell lines, highlighting their potential in cancer treatment (Deady et al., 2003).
Development of Central Nervous System Agents
In the field of neuroscience, derivatives of methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate have been synthesized as potential central nervous system agents. This includes the creation of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, indicating the versatility of this compound in synthesizing agents that could potentially treat neurological disorders (Martin et al., 1981).
Synthesis of Antibiotic Components
The compound has been used in the synthesis of aromatic constituents found in calichemicin antibiotics, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid. This showcases its application in the field of antibiotic development and its contribution to the synthesis of complex bioactive molecules (Laak & Scharf, 1989).
properties
IUPAC Name |
methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-12(2)8-5-9(13)6(4-7(8)11)10(14)15-3/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLKWQXLROULHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)O)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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